molecular formula C15H14O3 B12163502 Phenyl(o-tolyloxy)acetic acid CAS No. 53498-63-8

Phenyl(o-tolyloxy)acetic acid

Cat. No.: B12163502
CAS No.: 53498-63-8
M. Wt: 242.27 g/mol
InChI Key: JUMFHPAEVFSSKZ-UHFFFAOYSA-N
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Description

Phenyl(o-tolyloxy)acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a phenyl group and an o-tolyloxy group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(o-tolyloxy)acetic acid can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of o-tolyl phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Another method involves the esterification of o-tolyl phenol with chloroacetic acid, followed by hydrolysis to yield this compound. This method requires the use of a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phenyl(o-tolyloxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or o-tolyloxy groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted this compound derivatives.

Scientific Research Applications

Phenyl(o-tolyloxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: this compound is used in the production of various industrial chemicals, including dyes, fragrances, and resins.

Mechanism of Action

The mechanism of action of Phenyl(o-tolyloxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Phenyl(o-tolyloxy)acetic acid can be compared with other similar compounds, such as:

    Phenylacetic acid: Both compounds share a phenylacetic acid backbone, but this compound has an additional o-tolyloxy group, which imparts unique properties.

    Benzoic acid: While benzoic acid has a simpler structure, this compound has more complex functional groups, leading to different chemical behaviors.

    Cinnamic acid: Cinnamic acid contains a phenyl group and an acrylic acid moiety, whereas this compound has a phenylacetic acid structure with an o-tolyloxy group.

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

53498-63-8

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-(2-methylphenoxy)-2-phenylacetic acid

InChI

InChI=1S/C15H14O3/c1-11-7-5-6-10-13(11)18-14(15(16)17)12-8-3-2-4-9-12/h2-10,14H,1H3,(H,16,17)

InChI Key

JUMFHPAEVFSSKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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